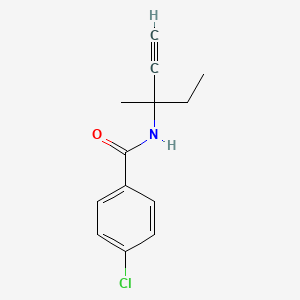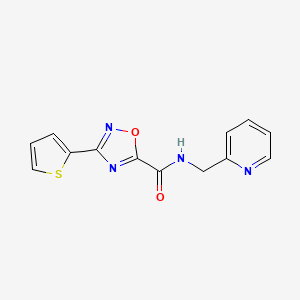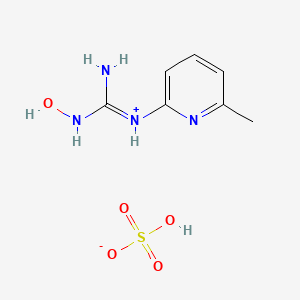
4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, which is crucial for the survival and proliferation of B-cells. Therefore, BTK inhibitors have been developed as potential therapies for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用机制
4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide binds to the active site of BTK and inhibits its kinase activity. This prevents the activation of downstream signaling pathways, such as the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation. By blocking BTK signaling, 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide induces apoptosis and inhibits the growth of B-cell malignancies.
Biochemical and Physiological Effects
4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide has been shown to selectively inhibit BTK activity, with minimal off-target effects on other kinases. This specificity reduces the risk of adverse events and improves the safety profile of 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide. In addition, 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. These properties make 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide an attractive candidate for further development as a therapeutic agent for B-cell malignancies.
实验室实验的优点和局限性
One advantage of using 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide in lab experiments is its specificity for BTK, which allows for the selective inhibition of B-cell signaling pathways. This makes 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide a valuable tool for studying the role of BTK in B-cell biology and the pathogenesis of B-cell malignancies. However, one limitation of using 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide is its potential for off-target effects on other kinases, which may complicate the interpretation of experimental results. Therefore, it is important to carefully design experiments and control for potential confounding factors when using 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide in lab studies.
未来方向
There are several potential future directions for the development of 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide. First, clinical trials are ongoing to evaluate the safety and efficacy of 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide in patients with B-cell malignancies. These studies will provide important information on the clinical utility of 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide and its potential as a therapeutic agent. Second, further preclinical studies are needed to optimize the dosing and scheduling of 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide, as well as to explore its potential for combination therapy with other agents. Finally, additional research is needed to elucidate the mechanisms of resistance to BTK inhibitors and to identify new targets for the treatment of B-cell malignancies.
合成方法
4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide can be synthesized using a four-step process. First, 4-chloro-3-nitrobenzoic acid is reacted with 1-ethyl-1-methylprop-2-yn-1-ol to form the corresponding ester. Second, the ester is reduced to the alcohol using lithium aluminum hydride. Third, the alcohol is reacted with 4-chlorobenzoyl chloride to form the benzamide. Finally, the nitro group is reduced to the amino group using palladium on carbon and hydrogen gas.
科学研究应用
4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and survival in CLL and NHL cell lines. In vivo studies have demonstrated that 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide reduces tumor growth and prolongs survival in mouse models of CLL and NHL. These findings have led to the initiation of clinical trials to evaluate the safety and efficacy of 4-chloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide in patients with B-cell malignancies.
属性
IUPAC Name |
4-chloro-N-(3-methylpent-1-yn-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c1-4-13(3,5-2)15-12(16)10-6-8-11(14)9-7-10/h1,6-9H,5H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNCHSQULBAJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)NC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-methylpent-1-yn-3-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3,5-dimethyl-4-{[4-(6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-1-yl]carbonyl}-1H-pyrrole-2-carboxylate](/img/structure/B6079854.png)

![1-(dimethylamino)-3-[4-methoxy-2-({[3-(trifluoromethyl)benzyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6079876.png)
![methyl 2-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]sulfonyl}benzoate](/img/structure/B6079878.png)
![5-{1-[(5-bromo-2-thienyl)sulfonyl]-2-pyrrolidinyl}-3-ethylisoxazole](/img/structure/B6079886.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6079894.png)
![N,N-dimethyl-N'-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]sulfamide](/img/structure/B6079898.png)


![3-(3-chlorophenyl)-3-(3-hydroxyphenyl)-N-[(3-methyl-4-pyridinyl)methyl]propanamide](/img/structure/B6079923.png)
![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6079924.png)
![ethyl 4-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6079939.png)

![methyl 1-({6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-2-piperidinecarboxylate](/img/structure/B6079948.png)